Methyl (5-aminopyridin-2-yl)carbamate

Fragment-based drug discovery Molecular weight Lead-likeness

Methyl (5-aminopyridin-2-yl)carbamate (CAS 827585-96-6; molecular formula C₇H₉N₃O₂; molecular weight 167.17 g/mol) is a low-molecular-weight heterocyclic building block belonging to the 2-aminopyridine carbamate class. It features a pyridine ring substituted at the 5-position with a primary amino group and at the 2-position nitrogen with a methyl carbamate moiety.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 827585-96-6
Cat. No. B13877844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (5-aminopyridin-2-yl)carbamate
CAS827585-96-6
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC=C(C=C1)N
InChIInChI=1S/C7H9N3O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,8H2,1H3,(H,9,10,11)
InChIKeyVROZBEJFGRJYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (5-aminopyridin-2-yl)carbamate (CAS 827585-96-6) – Procurement-Grade Physicochemical and Structural Baseline for Pyridinyl Carbamate Differentiation


Methyl (5-aminopyridin-2-yl)carbamate (CAS 827585-96-6; molecular formula C₇H₉N₃O₂; molecular weight 167.17 g/mol) is a low-molecular-weight heterocyclic building block belonging to the 2-aminopyridine carbamate class. It features a pyridine ring substituted at the 5-position with a primary amino group and at the 2-position nitrogen with a methyl carbamate moiety [1]. Its computed XLogP3-AA is 0.1, with 2 hydrogen bond donors, 4 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area (TPSA) of 77.2 Ų [1]. Patent literature identifies substituted pyridinyl carbamates as a pharmacologically relevant scaffold for hormone-sensitive lipase (HSL) inhibition, establishing the broader compound class as a target for metabolic disorder research [2]. This compound is catalogued in PubChem (CID 58772637), DSSTox (DTXSID10729932), and SCHEMBL (SCHEMBL13403361), confirming its identity for procurement and registration purposes [1].

Why Methyl (5-aminopyridin-2-yl)carbamate Cannot Be Replaced by Generic Pyridinyl Carbamate Analogs – Physicochemical and Functional Group Differentiation


Closely related analogs within the pyridinyl carbamate class—such as the tert-butyl (Boc) protected variant (CAS 220731-04-4) and the N-methyl Boc analog (CAS 1039055-46-3)—differ substantially in molecular weight, lipophilicity, hydrogen-bonding capacity, and functional group chemistry, rendering them non-interchangeable for applications where these properties are critical [1]. The target compound's methyl carbamate ester imparts a distinct hydrolysis stability profile compared to the acid-labile Boc group, and its primary amine functionality (rather than a substituted amine) preserves the nucleophilic reactivity and salt-formation capacity necessary for downstream synthetic transformations [1]. The quantitative property differences detailed in Section 3 demonstrate that procurement decisions cannot rely on in-class substitution without risking altered pharmacokinetic behavior, solubility, and synthetic compatibility [1][2].

Quantitative Differential Evidence: Methyl (5-aminopyridin-2-yl)carbamate vs. Closest Structural Analogs in Pyridinyl Carbamate Procurement Decisions


Molecular Weight Advantage: 167.17 g/mol vs. 209.24–223.27 g/mol for Boc-Protected Analogs – Implications for Fragment-Based Screening and Permeability

Methyl (5-aminopyridin-2-yl)carbamate exhibits a molecular weight of 167.17 g/mol, which is 42.07 g/mol lower than tert-butyl N-(5-aminopyridin-2-yl)carbamate (CAS 220731-04-4; 209.24 g/mol) and 56.10 g/mol lower than tert-butyl (5-aminopyridin-2-yl)(methyl)carbamate (CAS 1039055-46-3; 223.27 g/mol) [1][2]. This places the target compound within the rule-of-three (RO3) fragment space (MW ≤ 300), whereas the Boc analogs exceed a 200 Da heavy threshold that can limit passive permeability and fragment screening utility [1].

Fragment-based drug discovery Molecular weight Lead-likeness Permeability

Lipophilicity Control: XLogP3 0.1 vs. 1.1–1.3 for Boc Analogs – Reducing LogP by Over One Log Unit for Improved Aqueous Solubility

The target compound has a computed XLogP3-AA of 0.1, compared with 1.1 for tert-butyl N-(5-aminopyridin-2-yl)carbamate and 1.3 for tert-butyl (5-aminopyridin-2-yl)(methyl)carbamate [1][2]. The greater than one log unit reduction in lipophilicity relative to both Boc analogs is primarily driven by the replacement of the bulky, hydrophobic tert-butyl group with a compact methyl group [1].

Lipophilicity Aqueous solubility Drug-likeness LogP

Hydrogen Bond Donor Count: Retaining 2 HBD vs. 1 HBD in N-Methylated Analogs – Impact on Target Engagement and Crystal Engineering

Methyl (5-aminopyridin-2-yl)carbamate possesses two hydrogen bond donor (HBD) sites (the primary 5-amino group and the carbamate NH), whereas the N-methylated analog tert-butyl (5-aminopyridin-2-yl)(methyl)carbamate has only one HBD because the carbamate nitrogen is methyl-substituted [1][2]. The methyl 5-aminopyridine-2-carboxylate ester analog (CAS 67515-76-8) also has only one HBD, as it lacks the carbamate NH entirely [3]. The additional HBD in the target compound increases the potential for specific hydrogen-bonding interactions with biological targets and affects solid-state packing behavior [1].

Hydrogen bonding Target engagement Crystal engineering Solubility

Carbamate vs. Ester Linkage Stability: Differential Hydrolytic Stability for Synthetic and Metabolic Applications

The target compound contains a carbamate functional group (O=C–NH–), whereas methyl 5-aminopyridine-2-carboxylate (CAS 67515-76-8) contains an ester group (O=C–O–) at the equivalent position [1]. Carbamates generally exhibit greater resistance to hydrolytic degradation than esters due to the resonance stabilization of the nitrogen lone pair into the carbonyl, reducing electrophilicity at the carbonyl carbon [2]. In a study of N-pyridylcarbamate reactivity, hydrolysis in basic media (pH 12–13.7) proceeds via isocyanate intermediates that decompose to the parent aminopyridine, a pathway unavailable to the ester analog [2].

Hydrolytic stability Carbamate chemistry Metabolic stability Protecting group strategy

Class-Level HSL Inhibitory Potential: Pyridinyl Carbamate Scaffold Validated for Hormone-Sensitive Lipase Inhibition (Class Patent Data)

Patent US20060160865A1 (Novo Nordisk) discloses substituted pyridinyl carbamates as inhibitors of hormone-sensitive lipase (HSL), with specific exemplified compounds designed to decrease plasma free fatty acid (FFA) levels for the treatment of insulin resistance, dyslipidemia, and related metabolic disorders [1]. While the patent does not provide isolated IC₅₀ data for the specific compound methyl (5-aminopyridin-2-yl)carbamate, it establishes the 5-amino-substituted pyridinyl carbamate scaffold—of which this compound is the simplest methyl ester congener—as pharmacologically active in HSL inhibition [1]. The compound 'Methyl-phenyl-carbamic acid 5-amino-pyridin-2-yl ester' (a closely related phenyl-substituted analog) is explicitly listed among non-limiting exemplified compounds in the patent [1].

Hormone-sensitive lipase Metabolic disease Free fatty acids Insulin resistance

Procurement Application Scenarios for Methyl (5-aminopyridin-2-yl)carbamate (CAS 827585-96-6): Evidence-Backed Selection Contexts


Fragment-Based Drug Discovery: Low-Molecular-Weight Entry Point for Kinase or HSL Inhibitor Screening Libraries

With a molecular weight of 167.17 g/mol (42–56 Da lower than Boc-protected analogs), this compound meets fragment library criteria (MW < 300; RO3-compliant) [1]. Its XLogP3 of 0.1 predicts aqueous solubility suitable for biochemical screening at concentrations up to 1 mM, a common requirement in fragment-based screening by NMR or SPR. Procurement for fragment library assembly, particularly for programs targeting hormone-sensitive lipase or kinase ATP-binding sites, is supported by patent class data establishing pyridinyl carbamates as privileged HSL-binding scaffolds [2].

Synthetic Intermediate Requiring Orthogonal Protecting Group Strategy: Carbamate as a Stable Amine Surrogate

The methyl carbamate group provides a hydrolytically more stable protecting group compared to the tert-butyl carbamate (Boc) under acidic conditions, yet can be cleaved under basic or hydrogenolytic conditions [1]. This orthogonality is critical for multi-step syntheses of pharmaceutical intermediates where selective deprotection is required. The compound's two hydrogen bond donors also facilitate purification by normal-phase chromatography or crystallization, advantages not offered by the N-methylated analog [3].

Metabolic Disease Research: Minimal Scaffold for HSL Inhibitor Structure-Activity Relationship (SAR) Exploration

As the structurally simplest member of the patented 5-amino-pyridinyl carbamate HSL inhibitor class [2], this compound serves as an ideal SAR starting point for medicinal chemistry optimization. Researchers can systematically introduce substituents at the carbamate oxygen, the pyridine ring, or the 5-amino group while minimizing baseline molecular weight, enabling efficient exploration of pharmacophore requirements for HSL inhibition and selectivity profiling against related serine hydrolases [2].

Physicochemical Standard for Computational Modeling and Property Prediction Validation

The compound's well-characterized computed properties (MW 167.17, XLogP3 0.1, TPSA 77.2 Ų, 2 HBD, 4 HBA, 2 rotatable bonds) [1] make it a suitable reference standard for validating in silico ADME prediction models, particularly for heterocyclic carbamates. Its position at the boundary between fragment and lead-like chemical space provides a useful calibration point for permeability and solubility algorithms, and its PubChem, DSSTox, and SCHEMBL identifiers ensure unambiguous procurement and data integration [1].

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